(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 865162-65-8
VCID: VC4603040
InChI: InChI=1S/C21H23BrN2O5S/c1-5-29-9-8-24-15-7-6-14(22)12-18(15)30-21(24)23-20(25)13-10-16(26-2)19(28-4)17(11-13)27-3/h6-7,10-12H,5,8-9H2,1-4H3
SMILES: CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Molecular Formula: C21H23BrN2O5S
Molecular Weight: 495.39

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

CAS No.: 865162-65-8

Cat. No.: VC4603040

Molecular Formula: C21H23BrN2O5S

Molecular Weight: 495.39

* For research use only. Not for human or veterinary use.

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide - 865162-65-8

Specification

CAS No. 865162-65-8
Molecular Formula C21H23BrN2O5S
Molecular Weight 495.39
IUPAC Name N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide
Standard InChI InChI=1S/C21H23BrN2O5S/c1-5-29-9-8-24-15-7-6-14(22)12-18(15)30-21(24)23-20(25)13-10-16(26-2)19(28-4)17(11-13)27-3/h6-7,10-12H,5,8-9H2,1-4H3
Standard InChI Key YIQMFNYQBMBEIZ-LNVKXUELSA-N
SMILES CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Introduction

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a synthetic compound belonging to the benzothiazole family. Benzothiazole derivatives are widely recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This compound's unique structure combines a benzothiazole core with trimethoxybenzamide functionality, potentially enhancing its pharmacological properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the benzothiazole core: Starting from commercially available precursors such as o-aminothiophenol and brominated aromatic aldehydes.

  • Introduction of the ethoxyethyl group: Alkylation reactions to attach the ethoxyethyl side chain.

  • Coupling with trimethoxybenzamide: Condensation reactions to form the imine linkage.

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for purity and molecular weight determination.

  • High-Performance Liquid Chromatography (HPLC) for purity analysis.

Anticancer Potential

Benzothiazole derivatives are well-documented for their anticancer properties due to their ability to:

  • Inhibit cell proliferation in cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer).

  • Induce apoptosis by disrupting key signaling pathways like AKT and ERK .

Hypothetical Mechanisms for This Compound:

  • Cytotoxicity: The bromine atom and trimethoxybenzamide group may enhance binding affinity to cancer-specific receptors.

  • Anti-migration Effects: Likely inhibits tumor cell migration, reducing metastasis potential.

Antimicrobial Activity

Benzothiazole compounds often show activity against bacterial strains by targeting bacterial DNA or enzymes critical for survival . This compound's bromine substitution could enhance its antimicrobial efficacy.

Pharmacokinetic Predictions

Using computational tools like SwissADME:

  • Absorption: Predicted good oral bioavailability due to moderate lipophilicity.

  • Distribution: Likely moderate plasma protein binding.

  • Metabolism: Possible metabolism via cytochrome P450 enzymes.

  • Excretion: Predicted renal clearance.

Toxicity Profile

In silico toxicity assessments suggest:

  • Low acute toxicity.

  • Minimal risk for mutagenicity or carcinogenicity.

Cancer Therapy

This compound's dual anticancer and anti-inflammatory properties make it a promising candidate for treating cancers associated with chronic inflammation.

Drug Development

The structural framework can be optimized further to enhance activity or reduce off-target effects.

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